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molecular formula C17H21NO2 B8415667 2-Cyano-3-propyl-hex-2-enoic acid benzyl ester

2-Cyano-3-propyl-hex-2-enoic acid benzyl ester

Cat. No. B8415667
M. Wt: 271.35 g/mol
InChI Key: XQLKXKYEUIDOHY-UHFFFAOYSA-N
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Patent
US07030267B2

Procedure details

To a mixture of 4-heptanone (2.0 mL, 14.3 mmol) and benzyl cyanoacetate (2.51 g, 14.3 mmol) at 0° C. was added acetic acid (0.08 mL, 1.43 mmol), then piperidine (0.14 mL, 1.43 mmol) dropwise. The ice bath was removed, and stirring continued for 10 min. Additional acetic acid (0.08 mL) and piperidine (0.14 mL) were added, followed by the additional of oven-dried 4A molecular sieves such that stirring was not impeded. The mixture was stirred for 1 h, then partitioned between EtOAc and sat. sodium bicarbonate (NaHCO3) (aq). The phases were separated, and the organic phase washed with brine, dried (MgSO4), and concentrated to provide 1.03 g (27%) of 2-cyano-3-propyl-hex-2-enoic acid benzyl ester as a colorless oil. 1H NMR (CDCl3) δ 7.35 (m, 5H), 5.24 (s, 2H), 2.71 (m, 2H), 2.52 (m, 2H), 1.60 (m, 2H), 1.49 (m, 2H), 1.00 (t, J=7.3 Hz, 3H), 0.95 (t, J=7.3 Hz, 3H). 13C NMR δ 182.46, 161.72, 135.37, 128.83, 128.58, 128.21, 115.87, 104.77, 67.26, 40.77, 35.80, 22.36, 21.86, 14.54, 14.32. LRMS: m/z 272.1 (M+1). IR (neat) 2223, 1729 cm−1. Anal. Calcd for C17H21NO2: C, 75.25; H, 7.80; N, 5.16. Found: C, 75.44; H, 7.80; N, 5.22.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][CH3:7].[C:9]([CH2:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])#[N:10].C(O)(=O)C.N1CCCCC1>>[CH2:15]([O:14][C:12](=[O:13])[C:11]([C:9]#[N:10])=[C:4]([CH2:5][CH2:6][CH3:7])[CH2:3][CH2:2][CH3:1])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CCCC(CCC)=O
Name
Quantity
2.51 g
Type
reactant
Smiles
C(#N)CC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Additional acetic acid (0.08 mL) and piperidine (0.14 mL) were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of oven-dried 4A molecular sieves such
STIRRING
Type
STIRRING
Details
that stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and sat. sodium bicarbonate (NaHCO3) (aq)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(=C(CCC)CCC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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